N,N-Diphenylbenzo[b]thiophen-3-amine
Description
Significance of Benzo[b]thiophene Derivatives in Organic Synthesis and Functional Materials Research
Benzo[b]thiophene, an aromatic organic compound with the molecular formula C₈H₆S, occurs naturally in petroleum-related deposits like lignite (B1179625) tar. u-tokyo.ac.jp While it has no direct household uses, its derivatives are of immense importance in both organic synthesis and materials science. u-tokyo.ac.jp In the realm of pharmaceuticals, the benzo[b]thiophene scaffold is a key structural component in a variety of drugs, including the selective estrogen receptor modulator raloxifene, the anti-asthma drug zileuton, and the antifungal agent sertaconazole. u-tokyo.ac.jp
The versatility of the benzo[b]thiophene nucleus allows for the synthesis of a diverse array of more complex, often bioactive, structures. u-tokyo.ac.jp Synthetic chemists have developed numerous methods to create functionalized benzo[b]thiophenes, which serve as crucial intermediates for these larger molecules.
In the domain of functional materials, benzo[b]thiophene derivatives are integral to the development of advanced organic electronic devices. Their inherent electronic properties make them suitable for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The ability to tune the electronic characteristics of these materials through the introduction of various substituent groups on the benzo[b]thiophene core makes them particularly attractive for these applications.
Overview of Heterocyclic Amines in Advanced Materials Science
Heterocyclic amines are a broad class of organic molecules that contain at least one heterocyclic ring with a nitrogen atom incorporated into the ring structure. These compounds are ubiquitous in nature and are fundamental to many biological processes. In the field of advanced materials science, heterocyclic amines are prized for their tunable electronic and optical properties.
The incorporation of nitrogen and other heteroatoms into cyclic structures allows for precise control over the electronic characteristics of the resulting molecules. This makes them highly valuable in the design of novel materials for a variety of applications. Specifically, heterocyclic amines are key components in the development of:
Organic Light-Emitting Diodes (OLEDs): They are used as charge-transporting materials and emitters in the emissive layers of OLEDs.
Organic Photovoltaics (OPVs): Their ability to absorb light and transport charge makes them suitable for use in the active layers of solar cells.
Organic Field-Effect Transistors (OFETs): They can function as the semiconducting layer in these devices.
The versatility of heterocyclic amines stems from their diverse chemical reactivity, which allows for the construction of complex molecular architectures with tailored properties.
Research Trajectories for N,N-Diphenylbenzo[b]thiophen-3-amine and Related Molecular Architectures
This compound belongs to the family of N-substituted benzo[b]thiophen-3-amines. Research into this specific molecule and its analogues is driven by their potential applications in organic electronics. While detailed studies on this compound itself are not widely available in public literature, research on closely related N,N-diarylbenzo[b]thiophen-3-amine derivatives points towards their utility as hole-transporting materials in OLEDs and other electronic devices.
The synthesis of such compounds is often achieved through modern cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the formation of carbon-nitrogen bonds between the benzo[b]thiophene core and aryl amines. The electronic properties of these molecules can be fine-tuned by altering the substituents on the phenyl rings of the diphenylamino group. This allows for the systematic design of materials with optimized energy levels (HOMO/LUMO) for efficient charge injection and transport in electronic devices.
Future research in this area is likely to focus on the synthesis of novel derivatives with enhanced thermal stability, improved charge mobility, and tailored photophysical properties for next-generation electronic applications.
Detailed Research Findings
While specific research data for this compound is limited, a study from a Japanese university repository provides key characterization data for this compound.
Spectroscopic Data for this compound
| Analysis | Data |
| ¹H NMR (400 MHz, acetone-d6) | δ 7.98-7.90 (m, 1H), 7.41-7.32 (m, 2H), 7.31 (s, 1H), 7.28-7.20 (m, 5H), 7.06-6.94 (m, 6H) |
| ¹³C NMR (100 MHz, acetone-d6) | δ 148.5, 140.9, 137.9, 131.5, 129.5, 125.1, 124.5, 123.9, 123.2, 122.9, 121.8 |
| Appearance | White solid |
Data sourced from a study by a Japanese university repository.
Structure
3D Structure
Properties
Molecular Formula |
C20H15NS |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N,N-diphenyl-1-benzothiophen-3-amine |
InChI |
InChI=1S/C20H15NS/c1-3-9-16(10-4-1)21(17-11-5-2-6-12-17)19-15-22-20-14-8-7-13-18(19)20/h1-15H |
InChI Key |
MKJMQHOKLHEAOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CSC4=CC=CC=C43 |
Origin of Product |
United States |
Synthetic Methodologies for N,n Diphenylbenzo B Thiophen 3 Amine and Analogues
Direct Synthetic Routes to Benzo[b]thiophen-3-amine (B172997) Scaffolds
The initial formation of the benzo[b]thiophen-3-amine core is a critical step. Several methods have been developed that allow for direct access to this fundamental structure.
One-Pot Multicomponent Strategies
One-pot multicomponent reactions represent an efficient and atom-economical approach to complex molecules from simple starting materials in a single operation. For the synthesis of benzo[b]thiophen-3-amines, a notable one-pot method involves the reaction of 2-fluorobenzonitriles with α-substituted methyl thiols. researchgate.netnih.govwikipedia.org This process proceeds at room temperature and avoids the use of transition metals, making it a green and efficient synthetic route. researchgate.netwikipedia.org The reaction is believed to proceed via a Smiles rearrangement, yielding a variety of benzo[b]thiophen-3-amine derivatives in good to excellent yields. researchgate.netwikipedia.org
Another powerful one-pot strategy is the Willgerodt-Kindler reaction, which can be adapted for a three-component synthesis of 2-aminobenzo[b]thiophenes from starting materials like 1-(2-chloro-5-nitrophenyl)ethanone, sulfur, and various primary or secondary amines.
Transition-Metal-Free Approaches for Benzo[b]thiophenamine Synthesis
Transition-metal-free syntheses are highly desirable as they avoid the cost and potential toxicity associated with metal catalysts. A highly efficient transition-metal-free method for constructing the benzo[b]thiophene core involves the reaction of o-halovinylbenzenes with potassium sulfide (B99878) (K₂S). libretexts.org This reaction proceeds through a direct SNAr-type reaction, followed by cyclization and dehydrogenation to yield 2-substituted benzo[b]thiophenes. libretexts.org The reaction conditions are typically optimized using polar aprotic solvents like DMF at elevated temperatures. libretexts.org
Furthermore, a facile method utilizing catalytic iodine (I₂) and oxygen from the air as an oxidant has been developed for the synthesis of benzo[b]thiophenes via a radical-triggered intramolecular C–S bond formation. researchgate.net This approach is attractive due to its mild conditions, short reaction times, and broad functional group tolerance. researchgate.net Research has also demonstrated a one-pot, transition-metal-free synthesis of benzo[b]thiophenamines from 2-fluorobenzonitrile (B118710) and α-substituted methanethiol (B179389) at room temperature, providing good to excellent yields through a Smiles rearrangement. researchgate.netresearchgate.net
| Starting Material 1 | Starting Material 2 | Base | Yield (%) | Reference |
| 2-Fluorobenzonitrile | Methyl thioglycolate | Cs₂CO₃ | 98 | researchgate.net |
| 2-Fluoro-5-methylbenzonitrile | Methyl thioglycolate | Cs₂CO₃ | 99 | researchgate.net |
| 5-Chloro-2-fluorobenzonitrile | Methyl thioglycolate | Cs₂CO₃ | 97 | researchgate.net |
| 2-Fluorobenzonitrile | 2-Mercapto-1-phenylethan-1-one | Cs₂CO₃ | 87 | researchgate.net |
Catalytic Approaches for the Construction of N-Substituted Benzo[b]thiophen-3-amines
To synthesize the target molecule N,N-Diphenylbenzo[b]thiophen-3-amine, the crucial step is the formation of the C-N bonds between the benzo[b]thiophene core and the phenyl groups. This is typically achieved through modern catalytic cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction is ideal for the N-arylation of benzo[b]thiophen-3-amine or the coupling of an amine with a 3-halobenzo[b]thiophene. The reaction typically involves a palladium precursor, such as Pd(OAc)₂, a suitable phosphine (B1218219) ligand like Xantphos, and a base, often cesium carbonate (Cs₂CO₃). researchgate.netelectronicsandbooks.comnih.gov
The synthesis of the necessary 3-halobenzo[b]thiophene precursors can be accomplished via electrophilic cyclization of 2-alkynylthioanisoles. nih.govresearchgate.net Once the 3-halobenzo[b]thiophene is obtained, it can be coupled with an amine, such as diphenylamine (B1679370), to yield the desired product. Alternatively, a primary benzo[b]thiophen-3-amine can be sequentially coupled with aryl halides. electronicsandbooks.comnih.gov Studies have shown that the Buchwald-Hartwig coupling of methyl 3-aminobenzo[b]thiophene-2-carboxylates is particularly successful with aryl bromides that contain electron-withdrawing groups. researchgate.netelectronicsandbooks.comnih.gov
| Aryl Bromide | Amine Partner | Catalyst System | Yield (%) | Reference |
| 4-Bromonitrobenzene | Methyl 3-aminobenzo[b]thiophene-2-carboxylate | Pd(OAc)₂/Xantphos | 85 | nih.gov |
| 4-Bromobenzonitrile | Methyl 3-aminobenzo[b]thiophene-2-carboxylate | Pd(OAc)₂/Xantphos | 82 | nih.gov |
| 1-Bromo-4-fluorobenzene | Methyl 3-aminobenzo[b]thiophene-2-carboxylate | Pd(OAc)₂/Xantphos | 55 | nih.gov |
| 2-Bromopyridine | Methyl 3-aminobenzo[b]thiophene-2-carboxylate | Pd(OAc)₂/Xantphos | 75 | nih.gov |
Oxidative C-H Annulation and Arylation Strategies
Oxidative C-H functionalization offers an alternative, highly efficient route that avoids the need for pre-functionalized starting materials like haloarenes. Palladium-catalyzed intramolecular oxidative C-H functionalization followed by arylthiolation has been developed to create multisubstituted benzo[b]thiophenes. electronicsandbooks.com This strategy often involves a one-pot, two-step process where an in-situ generated enethiolate salt undergoes cyclization. electronicsandbooks.com
For direct arylation, Pd(II)-catalyzed oxidative cross-coupling of benzo[b]thiophene 1,1-dioxides with arylboronic acids has been reported. researchgate.netmdpi.com This method demonstrates high selectivity for the C2-position, providing a pathway to aryl-substituted derivatives. researchgate.netmdpi.com While this specific method targets the C2 position, the principles of C-H activation are broadly applicable and represent a frontier in the synthesis of complex aromatic systems. Rhodium catalysts have also been employed in dehydrogenative annulation reactions to construct benzo[c]thiophenes, showcasing another facet of transition-metal-catalyzed C-H activation in thiophene (B33073) chemistry.
Functionalization and Derivatization of the Benzo[b]thiophene Core
The benzo[b]thiophene scaffold can be further modified to create a diverse library of compounds. The functionalization can occur at various positions on the heterocyclic or benzene (B151609) ring. For instance, palladium-catalyzed direct arylation at the C2-position of benzo[b]thiophene 1,1-dioxides using arylboronic acids is a well-established method. mdpi.com
Strategies for Introducing Aryl Substituents on the Amine Nitrogen
The formation of the N,N-diaryl amine moiety in compounds like this compound relies on cross-coupling reactions that form carbon-nitrogen (C-N) bonds. The two most prominent and powerful methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation. These reactions are instrumental in coupling an amine, such as benzo[b]thiophen-3-amine, with aryl halides.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for forming C-N bonds. wikipedia.org It offers a broad substrate scope and generally proceeds under milder conditions than traditional methods. wikipedia.orglibretexts.org The reaction typically involves an aryl halide (or triflate), an amine, a palladium catalyst, a phosphine ligand, and a base. organic-chemistry.org For the synthesis of a tertiary diarylamine like this compound, the reaction would involve coupling a secondary amine (diphenylamine) with a 3-halobenzo[b]thiophene or, more likely, coupling benzo[b]thiophen-3-amine with two equivalents of an aryl halide in a sequential or one-pot manner.
Key components of the Buchwald-Hartwig amination include:
Palladium Precatalyst: Complexes like Pd(OAc)₂, [Pd₂(dba)₃], or [Pd(allyl)Cl]₂ are commonly used. nih.gov
Phosphine Ligands: The choice of ligand is crucial and has evolved through several "generations." Sterically hindered and electron-rich ligands such as XPhos, t-BuXPhos, and TrixiePhos are highly effective. nih.gov
Base: A strong, non-nucleophilic base is required. Common choices include sodium tert-butoxide (NaOt-Bu), lithium tert-butoxide (LiOt-Bu), and cesium carbonate (Cs₂CO₃). nih.gov
Solvent: Aprotic, non-polar solvents like toluene (B28343) or dioxane are typically employed. nih.gov
The optimization of these components is essential for achieving high yields, particularly when dealing with complex or sterically hindered substrates. nih.gov
Ullmann Condensation: The Ullmann condensation is a classic, copper-promoted reaction for creating C-N bonds, as well as C-O and C-S bonds. wikipedia.org The traditional Goldberg reaction, a variant of the Ullmann condensation, specifically describes the coupling of an aniline (B41778) with an aryl halide. wikipedia.org While effective, this method often requires harsh reaction conditions, such as high temperatures (frequently over 200 °C) and high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.org
The reaction typically uses stoichiometric amounts of copper powder, though modern protocols have introduced soluble copper catalysts with ligands like diamines or phenanthroline, which can improve reactivity and conditions. wikipedia.org The reactivity of the aryl halide follows the trend I > Br > Cl. wikipedia.org Despite the development of palladium-catalyzed methods, the Ullmann reaction remains a valuable tool, especially in industrial applications. mdpi.com
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation (Goldberg Reaction) |
|---|---|---|
| Catalyst | Palladium (e.g., Pd(OAc)₂, [Pd₂(dba)₃]) | Copper (e.g., Cu powder, CuI) |
| Ligands | Bulky phosphines (e.g., XPhos, t-BuXPhos) nih.gov | Diamines, Phenanthroline wikipedia.org |
| Reaction Temperature | Relatively mild (e.g., 80-120 °C) | High (often > 200 °C) wikipedia.org |
| Substrate Scope | Very broad, high functional group tolerance wikipedia.org | More limited, often requires activated aryl halides wikipedia.org |
| Base | Strong, non-nucleophilic (e.g., NaOt-Bu, Cs₂CO₃) nih.gov | Often K₂CO₃ or similar mdpi.com |
Regioselective Functionalization of the Benzo[b]thiophene Ring System
Achieving regioselectivity in the functionalization of the benzo[b]thiophene scaffold is critical for synthesizing specific isomers and analogues. Direct C-H activation and arylation reactions, predominantly catalyzed by palladium, have emerged as powerful tools for this purpose, often targeting the C2 or C3 positions.
The direct C3-arylation of benzo[b]thiophenes is particularly noteworthy as it provides a route to 3-arylbenzo[b]thiophenes, key precursors for compounds like this compound. One study reported a completely selective C3 C-H arylation using a simple, ligand-free heterogeneous catalyst system of palladium on carbon (Pd/C) and copper(I) chloride (CuCl). wikipedia.orgresearchgate.net This method is operationally simple and couples benzo[b]thiophenes with readily available aryl chlorides. wikipedia.orgresearchgate.net The reaction demonstrates high selectivity for the typically less reactive C3-position, avoiding the need for directing groups. researchgate.net
Another strategy involves the palladium-catalyzed decarboxylative Heck-type coupling of 3-chlorobenzo[b]thiophene-2-carboxylic acids with styrenes, which also allows for regioselective functionalization. nih.govwikipedia.org Furthermore, direct C-H arylation at the C2 position is also well-established, often proceeding under different catalytic conditions. For instance, a palladium-catalyzed oxidative cross-coupling of benzo[b]thiophene 1,1-dioxides with arylboronic acids occurs selectively at the C2-position. nih.gov
The choice of catalyst, ligand, base, and solvent system dictates the regiochemical outcome of the functionalization.
| Entry | Aryl Chloride | Product | Yield (%) |
|---|---|---|---|
| 1 | Chlorobenzene | 3-Phenylbenzo[b]thiophene | 72 |
| 2 | 4-Chlorotoluene | 3-(p-Tolyl)benzo[b]thiophene | 75 |
| 3 | 4-Chloroanisole | 3-(4-Methoxyphenyl)benzo[b]thiophene | 78 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | 3-(4-(Trifluoromethyl)phenyl)benzo[b]thiophene | 55 |
| 5 | 1,4-Dichlorobenzene | 1,4-Bis(benzo[b]thiophen-3-yl)benzene | 41 |
General Conditions: Benzo[b]thiophene (0.300 mmol), Aryl Chloride (2.0 equiv), Pd/C (9.4 mol %), Cs₂CO₃ (1.1 equiv), 1,4-dioxane (B91453) (1.5 mL), 48–72 h. researchgate.net
Advanced Synthetic Protocols for Fused Benzo[b]thiophene Systems
The construction of polycyclic systems where a benzo[b]thiophene ring is fused with other carbocyclic or heterocyclic rings leads to novel materials with unique electronic and photophysical properties. Advanced synthetic protocols for creating these fused systems often employ cycloaddition reactions or transition-metal-catalyzed cyclization cascades.
One powerful strategy is the [4+2] cycloaddition (Diels-Alder reaction), which can be used to build benzo[b]thiophene-annulated heterocycles. For example, a Lewis acid or Brønsted acid-mediated cyclization of substituted benzo[b]thiophenes with 2,5-dimethoxytetrahydrofuran (B146720) has been developed to prepare benzo[b]thiophene-annulated systems in good to excellent yields. organic-chemistry.org
Transition-metal catalysis provides a highly efficient means to construct fused heteroaromatic compounds. organic-chemistry.org A notable example is the palladium/o-chloranil-catalyzed π-extension reaction of benzo[b]thiophenes with 9,9-dimethyldibenzosiloles to produce complex, fused heteroarenes in a single step. organic-chemistry.org Another approach involves titanium-catalyzed reactions of amines with 3-bromobenzo[b]thiophene derivatives to generate benzo[b]thiophene-fused 6- or 7-membered rings. organic-chemistry.org These methods highlight the versatility of modern catalysis in assembling complex molecular architectures based on the benzo[b]thiophene core.
| Reaction Type | Reactants | Catalyst/Reagent | Product Type | Reference |
|---|---|---|---|---|
| [4+2] Cycloaddition | Substituted benzo[b]thiophenes + 2,5-Dimethoxytetrahydrofuran | Lewis acid / Brønsted acid | Benzo[b]thiophene-annulated heterocycles | organic-chemistry.org |
| π-Extension Reaction | Benzo[b]thiophenes + 9,9-Dimethyldibenzosiloles | Palladium / o-chloranil | π-Extended fused heteroarenes | organic-chemistry.org |
| Intramolecular Cyclization | Amines + 3-Bromobenzo[b]thiophene derivatives | Titanium catalyst | Benzo[b]thiophene-fused 6- or 7-membered rings | organic-chemistry.org |
| Aryne Reaction | o-Silylaryl triflates + Alkynyl sulfides | Cesium fluoride | Multisubstituted benzo[b]thiophenes | scispace.com |
Chemical Reactivity and Mechanistic Investigations of N,n Diphenylbenzo B Thiophen 3 Amine and Derivatives
Electrophilic and Nucleophilic Reactions of Benzo[b]thiophen-3-amines
The reactivity of benzo[b]thiophenes is heavily influenced by substituents. The N,N-diphenylamino group at the C3 position is a strong electron-donating group, which enhances the nucleophilicity of the heterocyclic ring, making it more susceptible to electrophilic attack.
Electrophilic Substitution: In general, electrophilic substitution on the parent benzo[b]thiophene occurs preferentially at the C3 position. However, with a potent activating group already at C3, such as the N,N-diphenylamino moiety, the regioselectivity of further electrophilic attack is altered. The electron-donating nature of the amine directs incoming electrophiles primarily to the C2 position, which is ortho to the activating group. This is consistent with the general principles of electrophilic aromatic substitution on activated heterocycles. Reactions such as nitration and halogenation would be expected to yield C2-substituted products. For instance, the nitration of benzo[b]thiophen-2-carboxylic acid results in substitution at various positions, including C3, demonstrating the competitive nature of electrophilic attack on the substituted ring. nih.gov
Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on the benzo[b]thiophene ring is generally challenging and requires the presence of strong electron-withdrawing groups to activate the system. While the N,N-diphenylamino group itself is not a leaving group, 3-aminobenzo[b]thiophene derivatives are often synthesized via nucleophilic substitution of a suitable precursor. A notable study demonstrated that the reaction of 3-bromo-2-nitrobenzo[b]thiophene with various amines in DMF leads to a mixture of products. rsc.org Alongside the expected N-substituted 3-amino-2-nitrobenzo[b]thiophenes (from direct SNAr), the reaction also yields isomeric N-substituted 2-amino-3-nitrobenzo[b]thiophenes. rsc.org This suggests a complex reaction mechanism, possibly involving a rearrangement, which underscores the intricate reactivity of this scaffold. rsc.org The formation of N-substituted 3-aminobenzo[b]thiophenes can also be achieved through methods like the Willgerodt–Kindler reaction from 1-(2-chloro-5-nitrophenyl)ethanone with amines and sulfur. researchgate.net
| Reaction Type | Reagent/Conditions | Expected Major Product on N,N-Diphenylbenzo[b]thiophen-3-amine | Ref. |
| Electrophilic Substitution | Nitrating agent (e.g., HNO₃/H₂SO₄) | 2-Nitro-N,N-diphenylbenzo[b]thiophen-3-amine | nih.gov |
| Electrophilic Substitution | Brominating agent (e.g., NBS) | 2-Bromo-N,N-diphenylbenzo[b]thiophen-3-amine | mdpi.com |
| Nucleophilic Substitution (Synthesis) | 3-Bromo-2-nitrobenzo[b]thiophene + Diphenylamine (B1679370) | N,N-Diphenyl-2-nitrobenzo[b]thiophen-3-amine | rsc.org |
C-H Activation Pathways in Functionalization Reactions
Direct C-H activation has emerged as a powerful and atom-economical tool for modifying heterocyclic cores. For benzo[b]thiophenes, functionalization can be selectively directed to either the C2 or C3 position depending on the catalytic system.
The direct arylation of unsubstituted benzo[b]thiophene can be controlled to achieve high regioselectivity. For instance, a palladium-catalyzed system using aryl iodides at room temperature has been shown to favor arylation at the C3 (β) position. acs.org Mechanistic studies, including kinetic analysis, support a Heck-type pathway for this transformation. acs.orgresearchgate.net Conversely, C2 (α) arylation can also be achieved. The use of a Ag(I) co-catalyst at low palladium concentrations has been found to switch the selectivity, favoring C2-arylation even at near-room temperature. acs.org This switch is attributed to a Ag(I)-mediated C-H activation at the C2 position becoming the dominant pathway. acs.org Furthermore, palladium on carbon (Pd/C) with a copper co-catalyst has been reported to give completely selective C3 C-H arylation with aryl chlorides. nih.gov
In the context of this compound, the amino group can potentially act as a directing group. While extensive studies on this specific substrate are limited, research on other amino-containing aromatics shows that an amino group can direct rhodium catalysts to activate an ortho C-H bond. researchgate.net For this compound, this could facilitate selective C-H activation at the C2 position of the benzo[b]thiophene ring or at the ortho positions of the N-phenyl substituents. The interplay between the inherent reactivity of the benzo[b]thiophene C-H bonds and the directing effect of the amino group offers a complex but potentially controllable landscape for functionalization.
| Position | Catalyst System | Coupling Partner | Key Feature | Ref. |
| C3 (β-position) | Pd₂(dba)₃ / Ag₂CO₃ | Aryl Iodides | Heck-type pathway at room temperature. | acs.org |
| C3 (β-position) | Pd/C / CuCl | Aryl Chlorides | Heterogeneous, ligand-free system. | nih.gov |
| C2 (α-position) | Pd₂(dba)₃ / Ag₂CO₃ (low Pd) | Aryl Iodides | Ag(I)-mediated C-H activation pathway. | acs.org |
| C2 (α-position) | Pd(II) / Cu(OAc)₂ | Arylboronic Acids | Oxidative cross-coupling of benzo[b]thiophene 1,1-dioxides. | acs.org |
Intramolecular Cyclization and Annulation Processes
Intramolecular cyclization and annulation reactions are fundamental strategies for constructing complex, fused heterocyclic systems from simpler benzo[b]thiophene precursors. These processes can involve the formation of new rings by leveraging reactive sites on both the benzo[b]thiophene core and its substituents.
For derivatives of this compound, intramolecular cyclization could be envisioned by introducing appropriate functional groups onto one of the N-phenyl rings. For example, an ortho-halogenated N-phenyl group could undergo a palladium-catalyzed intramolecular C-H arylation, cyclizing onto the C2 position of the benzo[b]thiophene to form a dibenzo[b,f]thieno[2,3-b]azepine-like structure. Such strategies are well-documented for creating thienocarbazoles via palladium- or copper-catalyzed amination followed by intramolecular cyclization. tandfonline.com
Annulation reactions, which build a new ring onto the existing framework, are also prevalent. Electrophilic cyclization of ortho-alkynyl thioanisoles is a common method to construct the benzo[b]thiophene ring itself, often yielding 2,3-disubstituted products. mdpi.comnih.govnih.gov This highlights the utility of cyclization in building the core structure, which can then be further modified. Another approach involves the Thorpe-Ziegler cyclization of 3-O-alkylated thiophenes, which provides access to aminothieno[3,2-b]furans and aminothieno[3,4-b]furans, demonstrating how the thiophene (B33073) ring can participate in annulation to form fused bicyclic systems. researchgate.net
Radical-Mediated Transformations
Radical reactions offer unique pathways for the synthesis and functionalization of benzo[b]thiophenes, often proceeding under mild conditions and with distinct selectivity compared to ionic reactions.
One key application of radical chemistry is in the synthesis of the benzo[b]thiophene skeleton itself. A novel route to 2,3-substituted benzo[b]thiophenes involves the intramolecular radical cyclization of polarized ketene (B1206846) dithioacetals derived from o-bromoarylacetonitriles. nih.gov This method showcases the power of radical cyclization in forming the core heterocyclic structure. nih.gov Additionally, photocatalytic radical annulation processes have been developed as a modern synthetic tool for accessing benzo[b]thiophenes. mdpi.comnih.gov
For a pre-formed molecule like this compound, the electron-rich double bond between C2 and C3 of the thiophene ring could be susceptible to intermolecular radical addition reactions. Furthermore, the N-phenyl groups could participate in radical processes. The presence of the amine functionality can also influence radical reactions. Studies on radical-mediated thiol-ene coupling have shown that amines can retard the reaction by deprotonating the thiol to form a thiolate anion, which then traps the thiyl radical to form a disulfide radical anion. numberanalytics.com This indicates that the basicity of the nitrogen atom in this compound could play a role in modulating radical-mediated transformations occurring in its presence.
Understanding Reaction Selectivity and Pathway Control
The functionalization of this compound is governed by a delicate balance of electronic effects, steric hindrance, and reaction conditions, which together dictate the selectivity and outcome of chemical transformations.
Regioselectivity: The regioselectivity of electrophilic attack is primarily controlled by the powerful electron-donating N,N-diphenylamino group at C3. This group strongly activates the C2 position, making it the most likely site for electrophilic substitution. In C-H activation, the outcome is more nuanced. The inherent reactivity of the benzo[b]thiophene C3-H bond often makes it a preferred site for functionalization. acs.orgnih.gov However, this can be overridden by specific catalytic systems that favor the C2-H bond acs.orgacs.org or by the potential directing-group ability of the C3-amino substituent, which would also favor C2. Therefore, controlling C-H activation selectivity requires careful choice of catalyst, ligand, and reaction conditions.
Pathway Control: The reaction pathway can be highly sensitive to the reagents and conditions employed. A clear example is the nucleophilic substitution on 3-bromo-2-nitrobenzo[b]thiophene, where both the expected direct substitution product and a rearranged isomer are formed. rsc.org This highlights that seemingly straightforward transformations can proceed through complex, competing pathways. Similarly, in palladium-catalyzed C-H activation, the choice of ligand or the concentration of the palladium catalyst can switch the reaction from a classical C-C coupling to a dearomatization/rearomatization sequence, or alter the regioselectivity between C2 and C3. acs.orgnih.gov This demonstrates that subtle changes in the catalytic environment can fundamentally alter the reaction mechanism and the final product distribution.
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of organic molecules. For N,N-Diphenylbenzo[b]thiophen-3-amine, both ¹H and ¹³C NMR would provide critical information about its molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzo[b]thiophene core and the two phenyl groups. The chemical shifts of the benzo[b]thiophene protons would be influenced by the electron-donating diphenylamino substituent. Protons on the phenyl rings would likely appear as complex multiplets in the aromatic region.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing signals for all carbon atoms in the molecule. The chemical shifts would help in confirming the connectivity of the fused ring system and the phenyl substituents. The carbon atoms directly bonded to the nitrogen and sulfur atoms would have characteristic chemical shifts. For instance, in related highly branched poly(ethylenimine), ¹³C peaks for CH₂ groups adjacent to primary, secondary, and tertiary amines are observed in distinct regions. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous structures and general NMR principles.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Benzo[b]thiophene Aromatic Protons | 7.0 - 8.5 | 120 - 140 |
| Phenyl Aromatic Protons | 6.8 - 7.5 | 115 - 150 |
| Quaternary Carbons (C-N, C-S, C-C) | - | 125 - 155 |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies. In this compound, a tertiary amine, the absence of an N-H stretching band in the 3300-3500 cm⁻¹ region would be a key indicator. researchgate.net The spectrum would be dominated by C-H stretching vibrations from the aromatic rings, C-N stretching of the tertiary amine, and vibrations associated with the benzo[b]thiophene moiety. The C-N stretching vibration in aromatic amines typically appears as a strong band in the 1335-1250 cm⁻¹ region.
Table 2: Predicted FTIR Vibrational Frequencies for this compound Predicted values are based on typical ranges for the respective functional groups.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Aromatic Tertiary Amine (C-N) | Stretching | 1250 - 1335 |
| Thiophene (B33073) C-S | Stretching | 690 - 800 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and to gain insight into the structure of a compound through its fragmentation pattern. For this compound (C₂₀H₁₅NS), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of phenyl groups and cleavage of the benzo[b]thiophene ring. The mass spectrum of the parent benzo[b]thiophene shows a prominent molecular ion peak. nist.gov
Table 3: Predicted Mass Spectrometry Data for this compound Predicted values are based on the chemical formula C₂₀H₁₅NS.
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C₂₀H₁₅NS |
| Molecular Weight | 301.41 g/mol |
| Expected [M]⁺ Peak (m/z) | 301 |
| Common Fragments | [M-C₆H₅]⁺, [C₈H₅S]⁺ |
UV-Visible Absorption Spectroscopy for Electronic Transitions
UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit strong absorption bands in the UV-Vis region due to π → π* and n → π* transitions. The extended conjugation between the diphenylamino group and the benzo[b]thiophene system would likely result in absorption maxima at longer wavelengths. Studies on similar triphenylamine-based dyes show that the absorption properties are influenced by the electronic nature of the different molecular fragments. researchgate.net The absorption bands can be attributed to electronic transitions within the aromatic systems. researchgate.net
Table 4: Predicted UV-Visible Absorption Data for this compound Predicted values are based on the analysis of similar conjugated aromatic systems.
| Transition Type | Predicted Absorption Maximum (λmax, nm) |
|---|---|
| π → π | 250 - 400 |
| n → π | 350 - 450 |
X-ray Crystallography for Solid-State Molecular Conformation and Packing
X-ray crystallography is the definitive method for determining the three-dimensional molecular structure and crystal packing in the solid state. While specific crystallographic data for this compound is not available in the searched literature, this technique would reveal precise bond lengths, bond angles, and the dihedral angles between the phenyl rings and the benzo[b]thiophene core. Such data is crucial for understanding intermolecular interactions and solid-state properties. For related structures, this method has been used to confirm molecular geometries. nih.gov
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry) for Redox Properties
Cyclic voltammetry (CV) is a powerful technique for investigating the redox properties of a molecule. For this compound, CV would be used to determine its oxidation and reduction potentials. The triphenylamine (B166846) moiety is known to be readily oxidized, and therefore, an oxidation wave corresponding to the formation of a radical cation on the nitrogen atom is expected. researchgate.net Further oxidation or reduction processes may be associated with the benzo[b]thiophene ring system. Studies on related 7-arylamino-2,3-dimethylbenzo[b]thiophenes have shown that the oxidation potential is influenced by the substituents on the aryl group. ipb.pt Similarly, the electrochemical behavior of ortho-substituted (aryl)(3-nitrobenzo[b]thiophen-2-yl)amines has been investigated, revealing the influence of substituents on their reduction potentials. nih.gov
Table 5: Predicted Electrochemical Properties for this compound Predicted values are based on the electrochemical behavior of similar compounds.
| Redox Process | Expected Potential Range (vs. a reference electrode) | Description |
|---|---|---|
| First Oxidation | 0.5 - 1.5 V | Formation of a radical cation on the amine nitrogen. |
| Further Oxidations | > 1.5 V | Oxidation of the benzo[b]thiophene ring. |
Following a comprehensive search for scientific literature, it has been determined that there is a lack of published research specifically detailing the computational and theoretical studies of This compound as outlined in the user's request.
While the requested sections and subsections detail standard computational chemistry methodologies, specific analyses such as Density Functional Theory (DFT) calculations, Time-Dependent DFT (TD-DFT) for spectroscopic properties, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis, mechanistic pathway elucidation, conformational analysis, molecular dynamics simulations, and charge transport modeling have not been found for this particular compound in the available literature.
One study confirmed the synthesis and provided basic nuclear magnetic resonance (NMR) characterization data for this compound. u-tokyo.ac.jp The same source discussed the general importance of small HOMO-LUMO energy gaps for applications in organic electronics, a property relevant to the broader class of compounds. u-tokyo.ac.jp However, it did not provide specific calculated values or detailed computational analysis for this compound itself.
Therefore, the requested article cannot be generated at this time due to the absence of the necessary scientific data in the public domain.
Applications in Materials Science and Functional Materials Research
Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
The inherent characteristics of the N,N-Diphenylbenzo[b]thiophen-3-amine framework make it a prime candidate for use in OLEDs, both as a component in the charge transport layers and as part of emissive materials.
The triphenylamine (B166846) (TPA) group, a key component of the this compound structure, is a well-established building block for hole-transporting materials due to its electron-donating nature and stable cationic radical state. Derivatives of benzo[b]thiophene and other fused thiophenes incorporating TPA-like structures are frequently explored as HTMs in perovskite solar cells and OLEDs. nih.govfrontiersin.org These materials facilitate the efficient injection and transport of holes from the anode to the emissive layer, a critical function for device efficiency and stability.
For instance, small molecules based on a dibenzo[b,d]thiophene core, which is structurally related to benzo[b]thiophene, have been engineered with triphenylamine donor units to create effective HTMs. nih.gov Similarly, novel materials based on thieno[3,2-b]thiophene (B52689) and 4,4′-dimethoxytriphenylamine have been synthesized and successfully used as HTMs in perovskite solar cells, demonstrating the promise of this class of compounds. frontiersin.org A patent has also highlighted the use of specific tertiary amine compounds, including those with thiophene-based structures, in the hole transport layer of photoelectric conversion elements to enhance performance and thermal stability. google.com The combination of the fused thiophene (B33073) ring system with the amine donor provides suitable HOMO energy levels for efficient hole injection and good charge mobility.
While the this compound scaffold is primarily known for its hole-transporting capabilities, it can also be incorporated into more complex molecules designed as emitters. In many donor-π-acceptor (D-π-A) fluorescent dyes, a triphenylamine unit acts as the donor. The benzo[b]thiophene moiety can serve as part of the π-conjugated bridge that connects the donor to an electron-accepting unit.
Recent research has focused on multi-resonance thermally activated delayed fluorescence (MR-TADF) emitters, which allow for highly efficient and narrowband emission in OLEDs. In one study, a five-membered thiophene ring was used as the π-core for an MR-TADF emitter. rsc.org The introduction of the thiophene core was found to enhance intramolecular charge transfer and spin-orbit coupling, leading to a green OLED with a high external quantum efficiency (EQE) of 34.6% and reduced efficiency roll-off. rsc.org This demonstrates the potential of incorporating thiophene-based structures into advanced emitter designs.
| Emitter | Emission Color | Max. EQE (%) | Reference |
| Th-BN | Green | 34.6% | rsc.org |
Organic Field-Effect Transistors (OFETs) and Organic Semiconductors
The benzo[b]thiophene core is a key component in numerous high-performance organic semiconductors. Its rigid, planar structure facilitates intermolecular π-π stacking, which is essential for efficient charge transport in the solid state.
The performance of an OFET is heavily dependent on the charge carrier mobility of the semiconductor used. The molecular architecture of benzo[b]thiophene derivatives plays a critical role in determining this property. Factors such as the type and position of substituent groups can influence the material's packing in thin films, its energy levels (HOMO/LUMO), and its stability.
Studies on derivatives of nih.govBenzothieno[3,2-b]benzothiophene (BTBT), a larger fused thiophene system, show that the addition of various end-capping groups significantly impacts performance. mdpi.com For example, introducing thiophene rings as electron-donating groups can raise the HOMO energy level of the material. mdpi.com Research on benzo[b]thieno[2,3-d]thiophene (BTT) derivatives has shown that modifying the structure, such as linking it to a dibenzo[b,d]thiophene unit, can result in highly crystalline films and improved device performance. mdpi.com The choice of molecular structure directly influences the thin-film morphology and intermolecular electronic coupling, which in turn governs the charge carrier mobility. First-principles quantum Monte Carlo simulations are also employed to theoretically predict charge-carrier mobility in organic semiconductors, confirming that mobility is a function of both molecular structure and packing. aps.org
The development of solution-processable organic semiconductors is crucial for enabling low-cost, large-area fabrication of electronic devices like flexible displays and sensors. Attaching flexible alkyl chains to the rigid benzo[b]thiophene core is a common strategy to improve solubility in organic solvents without disrupting the electronic properties of the conjugated system.
Several research groups have successfully synthesized solution-processable OFETs using benzo[b]thiophene derivatives. In one study, new benzo[b]thieno[2,3-d]thiophene (BTT) derivatives were synthesized and used as the semiconductor layer in bottom-gate/top-contact OFETs via solution shearing. mdpi.com The resulting devices exhibited p-channel behavior with hole mobilities reaching up to 0.005 cm²/Vs and high on/off current ratios exceeding 10⁶. mdpi.com Another study focused on BTBT derivatives with different end-capping groups, which also demonstrated good solution processability and transistor performance. mdpi.com
Table of OFET Performance for Solution-Processed Benzo[b]thiophene Derivatives
| Compound | Deposition Method | Hole Mobility (cm²/Vs) | On/Off Ratio | Reference |
| 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene | Solution Shearing | 0.005 | > 10⁶ | mdpi.com |
| 2-(phenylethynyl)benzo[b]benzo aps.orgrsc.orgthieno[2,3-d]thiophene | Solution Shearing | 0.013 | > 10⁶ | mdpi.com |
Organic Photovoltaic Cells (OPVCs) and Dye-Sensitized Solar Cells (DSSCs)
In the field of solar energy conversion, the this compound structure is a valuable component for creating photosensitizers in DSSCs and donor materials in OPVCs. Its strong electron-donating capability and broad absorption spectrum when incorporated into a D-π-A framework are highly desirable.
In OPVCs, which typically use a bulk heterojunction (BHJ) blend of a donor and an acceptor material, derivatives of this compound can function as the electron-donating component. Research on molecular donors for OPVCs has included complex structures incorporating indacenodithieno[3,2-b]thiophene, which have achieved efficiencies as high as 6.5%. bohrium.com
Table of DSSC Performance for Dyes Featuring Benzo[b]thiophene-Amine Structures
| Dye Name | Donor Group | π-Bridge Component | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF | Reference |
| JK-16 | Bis-dimethylfluorenyl amino | Benzo[b]thiophene | 7.43 | 15.33 | 0.74 | 0.66 | researchgate.net |
| JK-17 | Bis-dimethylfluorenyl amino | Benzo[b]thiophene | 5.49 | 12.66 | 0.67 | 0.65 | researchgate.net |
| SGT-123 | Biphenylamine | Thieno[3,2-b] nih.govbenzothiophene | 9.69 | 16.16 | 0.83 | 0.72 | rsc.org |
Table of Mentioned Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 4,4′-dimethoxytriphenylamine | - |
| Th-BN | - |
| 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene | - |
| nih.govBenzothieno[3,2-b]benzothiophene | BTBT |
| Benzo[b]thieno[2,3-d]thiophene | BTT |
| 2-(phenylethynyl)benzo[b]benzo aps.orgrsc.orgthieno[2,3-d]thiophene | - |
| JK-16 | - |
| JK-17 | - |
| SGT-123 | - |
Donor-Acceptor (D-A) Systems Incorporating Benzo[b]thiophene Units
In the field of organic electronics, the design of materials with tailored electronic properties is paramount. Donor-Acceptor (D-A) systems, which consist of electron-donating and electron-accepting units within the same molecule or polymer, are a cornerstone of this field. The benzo[b]thiophene unit, particularly when functionalized with electron-donating groups like the N,N-diphenylamine group, serves as an effective donor component.
The advancement of π-conjugated polymers, often based on D-A architectures, has been instrumental in the rapid development of high-performance organic photovoltaic (OPV) devices. rsc.org These structures allow for fine-tuning of material properties such as electronic bandgap, charge transport capabilities, and solubility. rsc.org Benzo[b]dithiophene (BDT), a larger analogue of benzo[b]thiophene, has received extensive attention as a donor building block due to its rigid, planar structure and high stability, leading to some of the highest efficiency OPVs. rsc.org
The general strategy for creating D-A copolymers involves the palladium-catalyzed Stille coupling between distannylated donor monomers and dihalogenated acceptor monomers. rsc.org In such systems, the benzo[b]thiophene moiety contributes to the highest occupied molecular orbital (HOMO) energy level. The incorporation of an electron-accepting unit into the molecular backbone of a π-conjugated polymer or oligomer with an electron-donating part, like a benzo[b]thiophene derivative, can lower its HOMO energy level, which is crucial for applications in devices like organic field-effect transistors (OFETs). nih.gov
For instance, a D-A-D-A-D oligomer, BDT(DBTOTTH)₂, incorporating benzo[b]dithiophene as the donor and dibenzothiophene-S,S-dioxide as the acceptor, was synthesized and showed potential as a p-type semiconductor material for OFETs. nih.gov Similarly, D-A conjugated polymers based on thieno[3,2-b]indole (a nitrogen analogue of benzo[b]thiophene) as the donor and 2,1,3-benzothiadiazole (B189464) as the acceptor have been successfully used in polymer solar cells, achieving significant power conversion efficiencies. rsc.org Another D-A-D small molecule, BO-DPP-BTZ, was designed with a central acceptor unit and benzothiadiazole-capped donor units, exhibiting a low band gap and good hole mobility in field-effect transistors. nih.gov These examples underscore the utility of the benzo[b]thiophene framework and related structures as donor components in D-A materials for a range of organic electronic applications.
Table 1: Examples of Benzo[b]thiophene-related Donor-Acceptor Systems
| D-A System Name/Type | Donor Unit | Acceptor Unit | Application | Key Finding |
|---|---|---|---|---|
| BDT-based copolymers | Benzo[b]dithiophene (BDT) | Various acceptors | Organic Photovoltaics (OPV) | High power conversion efficiencies due to favorable material properties. rsc.org |
| BDT(DBTOTTH)₂ | Benzo[dithiophene (BDT) | Dibenzothiophene-S,S-dioxide | Organic Field-Effect Transistors (OFETs) | P-type semiconductor behavior with good thermal stability. nih.gov |
| PTITBT | Thieno[3,2-b]indole (TI) | 2,1,3-Benzodiathiazole (BT) | Polymer Solar Cells (PSCs) | Achieved a power conversion efficiency of 5.83%. rsc.org |
Photoresponsive Materials and Aggregation-Induced Emission (AIE)
This compound and its derivatives are also at the forefront of research into photoresponsive materials, particularly those exhibiting aggregation-induced emission (AIE). The AIE phenomenon, where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state, is a powerful strategy for developing robust, solid-state luminescent materials. nih.gov
Researchers have developed new AIE luminogens with high solid-state emission efficiencies by utilizing a benzo[b]thiophene S,S-dioxide core. rsc.org The oxidation of the sulfur atom in the benzo[b]thiophene ring to a sulfone (S,S-dioxide) creates an electron-accepting unit, which can be combined with electron-donating groups to form molecules with interesting photophysical properties. nih.govrsc.org
A series of luminogens based on 2,3-diphenylbenzo[b]thiophene S,S-dioxide demonstrated this AIE effect. rsc.org While these molecules were only weakly fluorescent in a good solvent like dichloromethane, their emission intensity increased dramatically in a solvent/non-solvent mixture (dichloromethane/hexane), indicating the formation of luminescent nano-aggregates. This behavior is critical for applications in areas like organic light-emitting diodes (OLEDs) and chemical sensors.
Furthermore, the incorporation of well-known AIE-active units like tetraphenylethylene (B103901) with benzothiadiazole derivatives has led to materials with both AIE and mechanochromic luminescence (MCL) properties. nih.gov These materials change their fluorescence color in response to mechanical stimuli such as grinding or shearing. nih.gov This dual responsiveness opens up possibilities for advanced applications in sensors, memory chips, and security inks. The combination of the electron-withdrawing benzothiadiazole unit with various donor groups results in compounds that show diverse aggregation behaviors, including AIE, aggregation-induced emission enhancement (AIEE), and even aggregation-induced fluorescence discoloration. nih.gov
Ligand Applications in Coordination Chemistry for Functional Materials
The benzo[b]thiophen-3-amine (B172997) scaffold is a versatile ligand in coordination chemistry, enabling the synthesis of functional metal complexes with unique photophysical and electronic properties.
Metal Complexation with Benzo[b]thiophen-3-amine Ligands
The nitrogen atom of the amine group and the sulfur atom of the thiophene ring in benzo[b]thiophen-3-amine derivatives can act as coordination sites for metal ions. The synthesis of such ligands often involves multi-step reactions, including the functionalization of the benzo[b]thiophene core. For example, a common synthetic route is the β-arylation of benzo[b]thiophenes using palladium catalysis, which allows for the introduction of various functional groups at the 3-position. acs.org
Schiff-base ligands derived from benzo[b]thiophene have been synthesized and used to create metal complexes. A di-imine probe was prepared through the reaction of 1-benzothiophene-3-carbaldehyde with tetraethylenepentamine, demonstrating the versatility of the benzo[b]thiophene core in forming complex ligand structures. researchgate.net
Development of Luminescent Metal Complexes
The coordination of benzo[b]thiophen-3-amine-based ligands to transition metals can lead to the formation of highly luminescent complexes. These materials are of great interest for applications in bioimaging, sensing, and light-emitting devices. nih.gov
Cyclometalated iridium(III) and platinum(II) complexes, for instance, are known for their strong luminescence, which arises from the suppression of non-emissive pathways due to the presence of the cyclometalating ligand. nih.gov While specific examples using this compound are not prevalent in the reviewed literature, the principles can be extended. Ligands incorporating related heterocyclic systems like benzothiazole (B30560) have been used to create luminescent palladium(II) and platinum(II) complexes. researchgate.net In these complexes, long-wavelength absorption bands are often assigned to metal-to-ligand charge transfer (MLCT) states, which are crucial for their emissive properties. researchgate.net
The development of luminescent complexes often involves the use of N-heterocyclic carbene (NHC) ligands or terpyridine-based ligands. nih.govrsc.org For example, zinc(II) and cadmium(II) complexes of a terpyridine-diphenylacetylene hybrid ligand displayed significant green emission, attributed to intra-ligand charge transfer states. rsc.org The strong σ-donor strength of NHC ligands can effectively destabilize non-emissive metal-centered states, leading to stable complexes with high emission quantum yields and long emission lifetimes. nih.gov These strategies could be applied to ligands derived from this compound to create novel luminescent materials.
Table 2: Luminescent Metal Complexes with Related Ligands
| Complex Type | Metal Ion | Ligand Type | Emission Characteristics | Potential Application |
|---|---|---|---|---|
| Iridium(III) Complexes | Iridium(III) | Cyclometalating ligands | Strong, tunable luminescence | Light-driven applications, bioimaging nih.gov |
| Palladium(II) Complexes | Palladium(II) | Tridentate C^N^N ligands with benzothiazole | Emission from MLCT states | Luminescent materials researchgate.net |
| Zinc(II)/Cadmium(II) Complexes | Zinc(II), Cadmium(II) | Terpyridine-diphenylacetylene hybrid | Significant green emission | Fluorophores rsc.org |
Sensing Applications (e.g., Chemical Sensors)
The unique chemical structure of benzo[b]thiophene derivatives makes them suitable candidates for the development of chemical sensors. The design of fluorophores for sensing applications often employs a donor-π-acceptor (D-π-A) motif.
Derivatives of benzo[b]thiophene can be engineered to act as chemosensors. For example, a Schiff-base derivative of 1-benzothiophene-3-carbaldehyde was synthesized and characterized for its potential in sensing applications. researchgate.net The imine nitrogen and other heteroatoms in the ligand's backbone can provide binding sites for specific analytes, leading to a change in the molecule's photophysical properties, such as fluorescence, which can be detected.
Furthermore, novel fluorophores based on a benzothiazole core (a structural relative of benzo[b]thiophene) with a D-π-A-π-D architecture have been synthesized. acs.org These molecules, featuring diphenylamino groups as the electron donors, exhibit strong one-photon and two-photon excited fluorescence. acs.org The high two-photon absorption cross-sections of these materials make them attractive for applications in two-photon excited fluorescence microscopy and sensing, where deeper tissue penetration and lower background signal are advantageous. acs.org The principles used in the design of these benzothiazole-based sensors could be directly applied to this compound to create new and efficient chemical sensors.
Structure Property and Structure Reactivity Relationships in N,n Diphenylbenzo B Thiophen 3 Amine Systems
Impact of N-Phenyl Substitution on Electronic and Optical Properties
The diphenylamine (B1679370) moiety acts as a strong electron-donating group, which elevates the energy level of the Highest Occupied Molecular Orbital (HOMO). This is a crucial parameter for applications in organic electronics, as a higher HOMO level facilitates more efficient hole injection from the anode in devices like Organic Light-Emitting Diodes (OLEDs) or perovskite solar cells. The degree of this energy level shift can be fine-tuned by introducing further substituents onto the N-phenyl rings themselves. Electron-donating groups (e.g., methoxy) on the phenyl rings will further raise the HOMO level, while electron-withdrawing groups (e.g., cyano, fluorine) will lower it, providing a predictable method for energy-level engineering.
Furthermore, the steric interactions between the two phenyl rings and the benzo[b]thiophene backbone force a twisted, non-planar geometry. This twisting disrupts extensive π-conjugation across the entire molecule but is advantageous in preventing strong intermolecular interactions that can lead to undesirable crystallization and excimer formation in the solid state. This morphological control is key to achieving stable and efficient amorphous films for device fabrication. The N-substitution can lead to significant changes in crystal packing, for instance, causing a shift from a herringbone to a π-stacking motif, which directly impacts charge transport properties. researchgate.net
Table 1: Effect of N-Phenyl Substitution on Key Electronic Properties
| Substitution Pattern | Expected Impact on HOMO Level | Expected Impact on Band Gap | Rationale |
| Unsubstituted N-Phenyl | Increase | Decrease (relative to unsubst. amine) | Introduction of electron-donating diphenylamine group. |
| Methoxy-substituted N-Phenyl | Further Increase | Further Decrease | Enhanced electron-donating nature of the amine moiety. |
| Fluoro-substituted N-Phenyl | Decrease | Increase | Inductive electron-withdrawing effect of fluorine lowers orbital energies. |
| Cyano-substituted N-Phenyl | Significant Decrease | Significant Increase | Strong electron-withdrawing nature of the cyano group. |
Influence of Benzo[b]thiophene Core Modifications on Material Performance
Modifications to the central benzo[b]thiophene (BT) core are a powerful tool for tuning material performance in electronic devices. These changes can range from simple substitutions on the benzene (B151609) or thiophene (B33073) ring to the fusion of additional aromatic systems to create a more extended π-conjugated core. Such structural engineering has a direct and significant impact on the material's thermal stability, electronic properties, and charge-transport capabilities. mdpi.com
One common strategy involves the synthesis of derivatives with an extended π-system, such as benzo[b]thieno[2,3-d]thiophene (BTT). researchgate.netrsc.org Adding an extra thiophene ring enhances the planarity and rigidity of the molecular backbone. This often leads to improved intermolecular π-π stacking in the solid state, which is conducive to efficient charge transport. For instance, organic thin-film transistors (OTFTs) using a BTT derivative with a branched alkyl chain have demonstrated high hole mobility (up to 0.057 cm² V⁻¹ s⁻¹) and excellent current on/off ratios exceeding 10⁷. rsc.org
Another approach is the oxidation of the sulfur atom within the thiophene ring to form sulfoxides or sulfones. mdpi.com This modification significantly alters the electronic nature of the core. Sulfur oxidation lowers the energy levels of both the HOMO and LUMO, increases the bandgap, and can change the crystal packing from a herringbone to a π-stacked arrangement. mdpi.com While this may decrease hole mobility, it enhances thermal stability and can lead to materials with exceptionally high fluorescence quantum yields, making them suitable for light-emitting applications. mdpi.com In the context of solar cells, using core structures like benzodithiophene (BDT) has been shown to enhance power conversion efficiency from 15.6% to 18.1% in perovskite devices compared to other core systems. rsc.org
Table 2: Impact of Core Modification on Device Performance
| Core Modification | Example Compound Type | Key Performance Metric | Observed Result | Reference |
| Extended Conjugation | Benzo[b]thieno[2,3-d]thiophene (BTT) | Hole Mobility (OTFT) | Up to 0.057 cm² V⁻¹ s⁻¹ | rsc.org |
| Sulfur Oxidation | 2,7-diBr-BTBT Sulfone | Thermal Stability (TGA) | Decomposition temp. increased by 38 °C | mdpi.com |
| Core Extension | Benzodithiophene (BDT) | Power Conversion Efficiency (PSC) | 18.1% | rsc.org |
| Side-Chain Engineering | BTT with branched alkyl chain | On/Off Ratio (OTFT) | > 10⁷ | rsc.org |
Systematic Variations in Substituents and Their Effects on Synthetic Yields and Selectivity
The synthesis of N,N-Diphenylbenzo[b]thiophen-3-amine and its derivatives often involves multi-step processes where the nature of the substituents plays a crucial role in determining the efficiency and outcome of the reactions. The choice of starting materials and the electronic properties of the substituents can significantly influence reaction rates, yields, and the regioselectivity of the final product.
A common synthetic pathway to substituted benzo[b]thiophenes is the Gewald reaction, a one-pot multi-component reaction that can produce 2-aminothiophenes in excellent yields. nih.gov The starting materials for this reaction—an α-ketone or aldehyde, an activated nitrile, and elemental sulfur—can be varied to introduce a wide range of substituents onto the thiophene ring. nih.gov For subsequent functionalization, such as the introduction of the N,N-diphenylamine group, the reactivity of the 2-amino group is paramount.
In other synthetic approaches, such as the Friedel-Crafts acylation of a pre-formed benzo[b]thiophene core, the electronic nature of substituents on the aromatic rings dictates the reaction's success. nih.gov For example, when using acyl chlorides substituted with electron-donating groups like methyl or methoxy, the reaction generally proceeds in good yields. nih.gov Conversely, electron-withdrawing groups can deactivate the aromatic system, potentially leading to lower yields or requiring harsher reaction conditions. The synthesis of S-oxidized derivatives can be achieved with high efficiency; for example, the oxidation of 2,7-diBr-BTBT using an excess of m-CPBA at elevated temperatures proceeded cleanly to give the fully oxidized product in an 83% yield. mdpi.com The presence of bulky substituents can introduce steric hindrance, which may lower yields or direct the reaction to a different, less hindered site, thereby affecting selectivity.
Table 3: Substituent Effects on Synthetic Reactions
| Reaction Type | Substituent Type | Position of Substituent | Effect on Yield/Selectivity |
| Friedel-Crafts Acylation | Electron-donating (e.g., -OCH₃) | Benzoyl Chloride | Generally affords good yields. nih.gov |
| Friedel-Crafts Acylation | Electron-withdrawing (e.g., -NO₂) | Benzoyl Chloride | May lead to lower yields or require harsher conditions. |
| Oxidation | Bromo | BTBT Core | Enables clean reaction with 83% yield for the S-dioxide. mdpi.com |
| Gewald Reaction | Various | Aldehyde/Ketone | Versatile method for producing various substituted 2-aminothiophenes. nih.gov |
Correlations between Molecular Design and Charge Transport Characteristics in Organic Devices
The charge transport characteristics of materials based on this compound are intrinsically linked to their molecular design. tudelft.nl Efficient charge transport in organic semiconductors is not a property of an isolated molecule but arises from the collective interplay of intramolecular (molecular structure) and intermolecular (solid-state packing) factors. nih.govnih.gov Molecular design aims to optimize both aspects to enhance device performance.
A critical parameter dictated by molecular design is the reorganization energy (λ), which represents the energy required to deform the molecular geometry from its neutral state to its ionized state. A lower reorganization energy is desirable for efficient charge hopping between molecules. Density functional theory (DFT) calculations have shown that BDT-based hole transport materials can have a significantly lower reorganization energy (0.101 eV) compared to the benchmark material spiro-OMeTAD (0.139 eV), correlating with better device performance. rsc.org
The molecular structure also determines the solid-state morphology, which is fundamental for charge transport. nih.gov As discussed, N-phenyl substitution can induce a twisted structure that promotes the formation of stable amorphous films, which is beneficial for OLEDs. In contrast, for applications requiring high mobility like OTFTs, a more planar core that encourages ordered π-stacking is often preferred. researchgate.net The transition from a less efficient herringbone packing to a more favorable π-stacking arrangement can be triggered by subtle molecular modifications, such as N-substitution or sulfur oxidation. researchgate.netmdpi.com This directly impacts the electronic coupling between adjacent molecules and, consequently, the charge mobility. For some systems, thermal annealing can induce changes in the microstructure, leading to a remarkable increase in hole mobility by an order of magnitude. rsc.org The alignment of the material's HOMO level with the valence band of adjacent layers (like a perovskite absorber) is also crucial for efficient charge transfer. researchgate.net
Table 4: Relationship Between Molecular Design and Charge Transport
| Molecular Design Feature | Desired Characteristic | Impact on Charge Transport | Example |
| Molecular Geometry | Low Reorganization Energy | Facilitates faster charge hopping between molecules. | BDT-based HTMs have lower λ than spiro-OMeTAD. rsc.org |
| Core Structure | Planar, Extended π-System | Promotes ordered π-stacking, increasing charge mobility. | BTT derivatives in OTFTs. rsc.org |
| Solid-State Packing | π-stacking Motif | Enhances electronic coupling for efficient transport pathways. | N-substitution can induce a shift from herringbone to π-stacking. researchgate.net |
| Energy Levels | Aligned HOMO Level | Reduces the energy barrier for hole injection/extraction. | Polymeric HTMs designed for alignment with perovskite valence band. researchgate.net |
Q & A
Q. What are common synthetic routes to N,N-Diphenylbenzo[b]thiophen-3-amine, and how can reaction yields be optimized?
- Methodological Answer : A key approach involves the reduction of nitro-substituted precursors. For example, 2-nitrobenzo[b]thiophene derivatives can be reduced using hydrogenation (e.g., Pd/C under H₂) or catalytic transfer hydrogenation to yield the corresponding amine. In one protocol, reduction of 2-nitro-5-phenylbenzo[b]thiophene with SnCl₂/HCl achieved 92% yield . Optimization includes:
- Temperature control (80–100°C for nitro group reduction).
- Solvent selection (DMF or ethanol for polar intermediates).
- Catalysts (e.g., Pd(PPh₃)₄ for Suzuki couplings in aryl substitutions) .
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.4–7.7 ppm for thiophene and phenyl groups) and amine protons (δ 5.5–6.5 ppm, broad singlet) .
- LC-MS/HRMS : Confirm molecular weight (e.g., m/z = 335.1 [M+H]⁺ for C₂₀H₁₆NS).
- Elemental analysis : Validate purity (>98% via GC/HPLC) and stoichiometry (e.g., C: 71.6%, H: 4.8%, N: 4.2%) .
Advanced Research Questions
Q. What computational methods are suitable for analyzing the electronic structure of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) can model:
- HOMO-LUMO gaps : Predict reactivity (e.g., electron-rich amine group facilitates electrophilic substitutions).
- Charge distribution : Identify nucleophilic/electrophilic sites (e.g., sulfur in thiophene vs. amine nitrogen).
- Reference the Colle-Salvetti correlation-energy framework for validating DFT results against experimental data .
Q. How can This compound derivatives be designed for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent variation : Introduce electron-withdrawing (e.g., -NO₂, -CF₃) or donating (-OCH₃) groups at the 5- or 7-positions of the benzo[b]thiophene core to modulate electronic effects .
- Biological testing : Screen derivatives for activity (e.g., anti-tuberculosis assays showed IC₅₀ values <10 µM for nitro-reduced analogs) .
- Crystallography : Resolve X-ray structures to correlate substituent orientation with activity .
Q. What mechanistic insights explain the regioselectivity of cyclization reactions involving benzo[b]thiophen-3-amine precursors?
- Methodological Answer :
- LDA-mediated cyclization : Lithium diisopropylamide (LDA) promotes denitrogenation of azides, forming 2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxide derivatives via a radical intermediate. Regioselectivity is controlled by steric hindrance and sulfonyl group orientation .
- Kinetic vs. thermodynamic control : For example, PPA (polyphosphoric acid) in chlorobenzene favors 7-bromo-substituted products due to stabilization of the transition state .
Data Contradictions and Resolution
Q. Why do reported yields for Suzuki couplings of this compound derivatives vary across studies?
- Analysis : Discrepancies arise from:
- Catalyst loading : Pd(PPh₃)₄ at 2–5 mol% vs. cheaper alternatives (e.g., Pd(OAc)₂ with ligand).
- Solvent systems : DMF/water mixtures (80% yield ) vs. THF (lower yields due to poor boronic acid solubility).
- Base selection : K₃PO₄ outperforms Na₂CO₃ in polar aprotic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
